molecular formula C21H26ClN3O B2412913 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 1286711-73-6

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No. B2412913
M. Wt: 371.91
InChI Key: VJWLOWBVROOSLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Subheading Cytochrome P450 and Drug Metabolism

Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, including the metabolism of compounds structurally similar to (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone. Selective chemical inhibitors are used to understand the specific CYP isoforms involved in drug metabolism, and accurate in vitro assessment of CYP involvement is essential for predicting drug-drug interactions. For instance, furafylline is a selective inhibitor for CYP1A2, and ketoconazole, though commonly used, azamulin is more selective for CYP3A4. The selective inhibition of CYP isoforms is significant for deciphering the specific pathways of drug metabolism and minimizing adverse drug interactions (Khojasteh et al., 2011).

Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles

Subheading Chemical Properties and Biological Activities

1,3-Azoles, including imidazoles, are significant in medicinal chemistry due to their diverse biological activities. The synthesis of 4-phosphorylated 1,3-azoles involves methods like cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These compounds show various biological activities, including anti-blastic, sugar-lowering, and antihypertensive activities. The systematic study of 1,3-azoles indicates their presence in a wide range of natural molecules and synthetic drugs, highlighting their importance in pharmaceutical research (Abdurakhmanova et al., 2018).

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c22-19-5-3-18(4-6-19)21(9-1-2-10-21)20(26)25-12-7-17(8-13-25)15-24-14-11-23-16-24/h3-6,11,14,16-17H,1-2,7-10,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWLOWBVROOSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

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